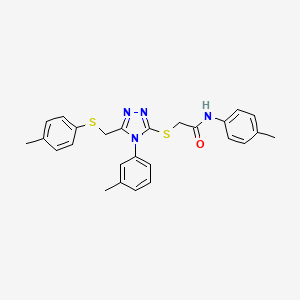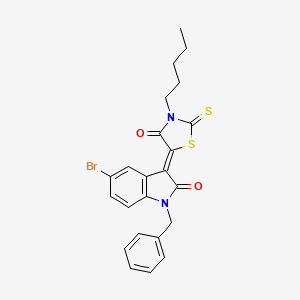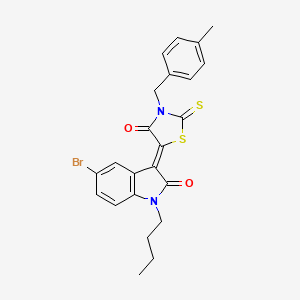
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methylbenzyl)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methylbenzyl)-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a brominated indolinone moiety, a thioxothiazolidinone ring, and a methylbenzyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methylbenzyl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, 1-butylindolin-2-one, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 5-position.
Condensation: The brominated intermediate is then subjected to a condensation reaction with 4-methylbenzylamine to form the corresponding imine.
Cyclization: The imine undergoes cyclization with a thioamide derivative to form the thioxothiazolidinone ring.
Final Product Formation: The final step involves the formation of the ylidene bond between the indolinone and thioxothiazolidinone moieties.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methylbenzyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The bromine atom in the indolinone moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methylbenzyl)-2-thioxothiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methylbenzyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes, leading to altered cellular functions.
Receptor Binding: Binding to specific receptors on cell surfaces, triggering signaling pathways that result in physiological responses.
DNA Interaction: Interacting with DNA to modulate gene expression and cellular activities.
Comparación Con Compuestos Similares
Similar Compounds
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one: Lacks the 4-methylbenzyl group, resulting in different chemical and biological properties.
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-chlorobenzyl)-2-thioxothiazolidin-4-one: Contains a chlorobenzyl group instead of a methylbenzyl group, leading to variations in reactivity and activity.
Uniqueness
The uniqueness of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methylbenzyl)-2-thioxothiazolidin-4-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the bromine atom, thioxothiazolidinone ring, and methylbenzyl group contributes to its unique properties compared to similar compounds.
Propiedades
Número CAS |
618075-24-4 |
|---|---|
Fórmula molecular |
C23H21BrN2O2S2 |
Peso molecular |
501.5 g/mol |
Nombre IUPAC |
(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21BrN2O2S2/c1-3-4-11-25-18-10-9-16(24)12-17(18)19(21(25)27)20-22(28)26(23(29)30-20)13-15-7-5-14(2)6-8-15/h5-10,12H,3-4,11,13H2,1-2H3/b20-19- |
Clave InChI |
VJSMVROXEJISCY-VXPUYCOJSA-N |
SMILES isomérico |
CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C)/C1=O |
SMILES canónico |
CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-bromo-2-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12019171.png)
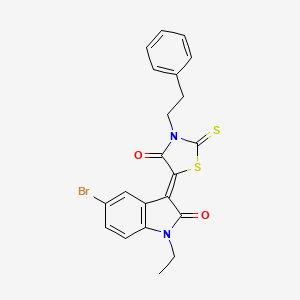

![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12019197.png)



![2-[(3-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12019218.png)
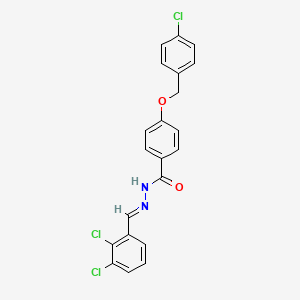
![6-Benzyl-2-(3-ethoxy-4-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12019223.png)
![Ethyl 4-[({[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12019226.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019233.png)
